molecular formula C6H10N6 B14001571 6-Amino-n'-ethyl-1,2,4-triazine-5-carboximidamide CAS No. 19359-62-7

6-Amino-n'-ethyl-1,2,4-triazine-5-carboximidamide

Katalognummer: B14001571
CAS-Nummer: 19359-62-7
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: YRBYHGOQFSICMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide is a compound belonging to the triazine family, characterized by a triazine ring with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide typically involves the reaction of cyanuric chloride with ethylamine and subsequent amination. The reaction conditions often include the use of solvents like chloroform or dimethylformamide (DMF) and catalysts such as triethylamine . The process may involve multiple steps, including nucleophilic substitution and amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazines .

Wissenschaftliche Forschungsanwendungen

6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the production of herbicides, dyes, and polymers

Wirkmechanismus

The mechanism of action of 6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide is unique due to its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

19359-62-7

Molekularformel

C6H10N6

Molekulargewicht

166.18 g/mol

IUPAC-Name

6-amino-N'-ethyl-1,2,4-triazine-5-carboximidamide

InChI

InChI=1S/C6H10N6/c1-2-9-5(7)4-6(8)12-11-3-10-4/h3H,2H2,1H3,(H2,7,9)(H2,8,12)

InChI-Schlüssel

YRBYHGOQFSICMA-UHFFFAOYSA-N

Kanonische SMILES

CCN=C(C1=C(N=NC=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.